molecular formula C14H20O B14306934 2-Methyl-2-[2-methyl-1-(3-methylphenyl)propan-2-yl]oxirane CAS No. 114334-83-7

2-Methyl-2-[2-methyl-1-(3-methylphenyl)propan-2-yl]oxirane

Cat. No.: B14306934
CAS No.: 114334-83-7
M. Wt: 204.31 g/mol
InChI Key: QYXHEYSGOZVJII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2-[2-methyl-1-(3-methylphenyl)propan-2-yl]oxirane is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This compound is notable for its complex structure, which includes multiple methyl groups and a phenyl ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-[2-methyl-1-(3-methylphenyl)propan-2-yl]oxirane typically involves the epoxidation of an alkene precursor. One common method is the reaction of 2-Methyl-2-[2-methyl-1-(3-methylphenyl)propan-2-yl]propene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high selectivity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts, such as titanium silicalite, can also enhance the epoxidation process, making it more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-[2-methyl-1-(3-methylphenyl)propan-2-yl]oxirane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diols using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can convert the epoxide ring to an alcohol using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can open the epoxide ring, forming different products depending on the nucleophile used.

Common Reagents and Conditions

    Oxidation: Osmium tetroxide (OsO4), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as amines, thiols, and halides

Major Products

    Diols: Formed from oxidation reactions

    Alcohols: Formed from reduction reactions

    Substituted products: Formed from nucleophilic substitution reactions

Scientific Research Applications

2-Methyl-2-[2-methyl-1-(3-methylphenyl)propan-2-yl]oxirane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-2-[2-methyl-1-(3-methylphenyl)propan-2-yl]oxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is the basis for its use in synthetic chemistry and its potential biological activity. The molecular targets and pathways involved depend on the specific reactions and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-[2-methyl-1-(4-methylphenyl)propan-2-yl]oxirane
  • 2-Methyl-2-[2-methyl-1-(2-methylphenyl)propan-2-yl]oxirane
  • 2-Methyl-2-[2-methyl-1-(3-ethylphenyl)propan-2-yl]oxirane

Uniqueness

2-Methyl-2-[2-methyl-1-(3-methylphenyl)propan-2-yl]oxirane is unique due to the specific positioning of the methyl groups and the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

114334-83-7

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

2-methyl-2-[2-methyl-1-(3-methylphenyl)propan-2-yl]oxirane

InChI

InChI=1S/C14H20O/c1-11-6-5-7-12(8-11)9-13(2,3)14(4)10-15-14/h5-8H,9-10H2,1-4H3

InChI Key

QYXHEYSGOZVJII-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CC(C)(C)C2(CO2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.